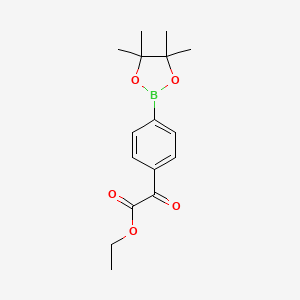

Ethyl 2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

Ethyl 2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester derivative characterized by a phenylacetate backbone modified with a 2-oxo group and a pinacol-protected boronic acid moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as an arylboron reagent . Its synthesis typically involves coupling aryl halides with boronates under palladium catalysis, as exemplified in related compounds (e.g., describes a similar synthesis using ethyl bromoacetate and boronate esters) .

The 2-oxo group in the acetate moiety enhances electrophilicity, making the compound a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₈H₂₃BO₅, with a molecular weight of 338.18 g/mol (estimated from analogs in and ).

Properties

Molecular Formula |

C16H21BO5 |

|---|---|

Molecular Weight |

304.1 g/mol |

IUPAC Name |

ethyl 2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |

InChI |

InChI=1S/C16H21BO5/c1-6-20-14(19)13(18)11-7-9-12(10-8-11)17-21-15(2,3)16(4,5)22-17/h7-10H,6H2,1-5H3 |

InChI Key |

WWFMYDURNOMKTM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves:

- Starting from a suitable aryl halide or aryl boronic acid precursor.

- Introduction of the boronate ester group via borylation reactions.

- Esterification or direct use of ethyl acetate derivatives to install the ethyl 2-oxoacetate moiety.

The key step is the formation of the boronate ester on the para position of the phenyl ring, often achieved by transition-metal catalyzed borylation.

Specific Preparation Routes

Palladium-Catalyzed Borylation of Aryl Halides

One common method involves the palladium-catalyzed borylation of 4-bromoethyl phenylacetate derivatives with bis(pinacolato)diboron (B2pin2) under basic conditions.

-

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Sodium carbonate or potassium acetate

- Solvent: Mixture of toluene and water or acetonitrile

- Temperature: 75-85°C

- Atmosphere: Inert gas (argon or nitrogen)

-

- Mix 4-bromoethyl phenylacetate with bis(pinacolato)diboron in the presence of the palladium catalyst and base.

- Stir under inert atmosphere at elevated temperature.

- Upon completion, the reaction mixture is cooled, and the product is extracted using organic solvents.

- Purification is typically done by column chromatography or recrystallization.

Yield: Reported yields are generally high, around 80-85% for the boronate ester product.

This method is supported by detailed experimental procedures in defensive publications and patent literature, which describe the use of palladium catalysts and sodium carbonate in aqueous-organic biphasic systems to achieve efficient borylation.

Alternative Borylation via Miyaura Borylation

Using aryl bromides or iodides, Miyaura borylation with bis(pinacolato)diboron catalyzed by Pd(dppf)Cl2 or Pd(PPh3)4 in the presence of bases like potassium acetate in solvents such as dioxane or THF is a well-established route.

This method allows for mild reaction conditions and good functional group tolerance.

The boronate ester formed is the pinacol ester, which is stable and useful for further cross-coupling reactions.

Esterification and Functional Group Installation

The ethyl 2-oxoacetate moiety can be introduced by esterification of the corresponding acid or by using ethyl bromoacetate derivatives in nucleophilic substitution reactions.

In some synthetic sequences, the boronate ester is installed after the esterification step to avoid hydrolysis or side reactions.

Purification steps often involve acid-base extraction, solvent evaporation under reduced pressure, and recrystallization from ethanol or ethyl acetate to obtain high purity product.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Catalyst/ Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Borylation of aryl bromide | Bis(pinacolato)diboron, Pd(PPh3)4, Na2CO3 | Toluene/water | 75-85 | Pd(0), Na2CO3 | 80-85 | Inert atmosphere, argon or nitrogen |

| Esterification | Ethyl bromoacetate or acid + ethanol + acid/base | Ethanol, ethyl acetate | 25-50 | Acid or base catalyst | 70-90 | Recrystallization for purity |

| Purification | Column chromatography or recrystallization | Various | Ambient | - | - | Ensures removal of impurities |

Research Findings and Notes

The palladium-catalyzed borylation is the most reliable and widely used method for preparing this compound, offering good yields and scalability.

The use of pinacol boronate esters provides stability and ease of handling compared to boronic acids.

Reaction optimization studies indicate that the choice of base and solvent system significantly affects the yield and purity.

The compound is often used as a building block in pharmaceutical intermediate synthesis, especially in the preparation of kinase inhibitors and other bioactive molecules.

Alternative metal catalysts such as nickel have been explored but palladium remains the gold standard for this transformation.

The compound's stability under various conditions allows for its use in subsequent cross-coupling reactions without significant degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura reactions.

Major Products

Oxidation: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Reduction: Ethyl 2-hydroxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate.

Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

Ethyl 2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation with the boronic ester, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetate Moiety

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9)

- Structure : Lacks the 2-oxo group in the acetate chain.

- Molecular Formula : C₁₆H₂₃BO₄.

- Applications : Widely used in cross-coupling reactions for biaryl synthesis. The absence of the oxo group reduces electrophilicity, leading to slower reaction kinetics compared to the target compound .

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 478375-42-7)

- Structure: Features a methyl ester and a propanoate chain instead of ethyl oxoacetate.

- Molecular Formula : C₁₇H₂₅BO₄.

- Its lipophilicity (logP ≈ 3.2) is higher than the target compound, making it suitable for hydrophobic drug intermediates .

Core Structural Modifications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy Derivatives (e.g., Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate)

- Structure: Contains a phenoxy linkage instead of direct phenyl attachment.

- Synthesis: Prepared via nucleophilic substitution of 4-boronophenol with ethyl bromoacetate ().

- Applications: The oxygen atom enhances solubility in polar solvents (e.g., THF, ethanol), improving utility in aqueous-phase reactions .

Cyclohexene-Boronate Esters (e.g., Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate)

- Structure : Cyclohexene ring replaces the aromatic phenyl group.

- Molecular Formula : C₁₈H₂₉BO₄.

- Applications: The non-planar structure affects conjugation in cross-coupling reactions, favoring applications in stereoselective synthesis .

Functional Group Replacements

Amide Derivatives (e.g., N-(4-phenylbutyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)

- Structure : Acetate ester replaced by an amide group.

- Applications : Improved hydrogen-bonding capacity enhances binding to biological targets (e.g., tubulin inhibitors in ). Lower logP values (~2.8) compared to esters improve aqueous compatibility .

tert-Butyl Esters (e.g., tert-Butyl 2-(1-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethylcarbamate)

- Structure : Incorporates a tert-butyl carbamate group.

- Applications : Increased steric protection enhances stability in acidic conditions, making it suitable for prodrug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.